

5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine chemical structure and synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B056687

[Get Quote](#)

An In-Depth Technical Guide to 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and physicochemical properties of **5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine**, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The information is tailored for researchers, scientists, and professionals in the field.

Chemical Structure and Physicochemical Properties

5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine is a derivative of 1,3,4-thiadiazole, a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom. The structure is characterized by a phenoxymethyl group attached to carbon 5 and an amine group at position 2 of the thiadiazole ring.

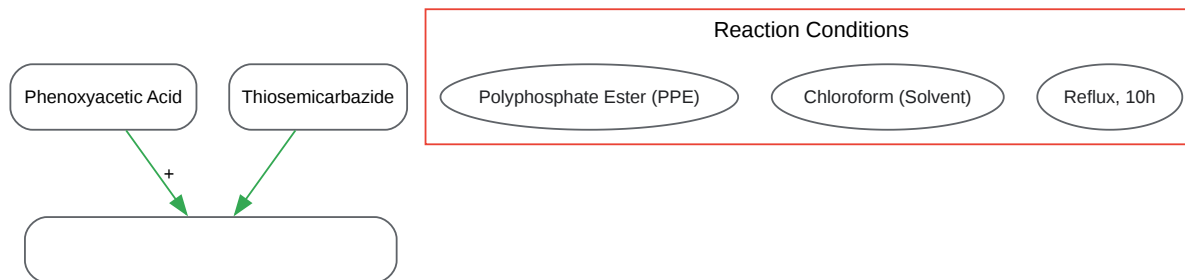
Caption: Chemical structure of **5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine**.

Table 1: Chemical Identifiers and Properties

Property	Value	Source
IUPAC Name	5-(phenoxymethyl)-1,3,4-thiadiazol-2-amine	[1]
Molecular Formula	C ₉ H ₉ N ₃ OS	[1][2]
Molecular Weight	207.25 g/mol	[1][2]
CAS Number	121068-32-4	[1][2]
SMILES	<chem>C1=CC=C(C=C1)OCC2=NN=C(S2)N</chem>	[1]
InChIKey	CLQBSPRBHILXIC-UHFFFAOYSA-N	[1]
Topological Polar Surface Area (TPSA)	61.03 Å ²	[2]
Hydrogen Bond Donors	1	[2]
Hydrogen Bond Acceptors	5	[2]
Rotatable Bonds	3	[2]

Synthesis of 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is commonly achieved through the cyclization of thiosemicarbazide with a corresponding carboxylic acid. For **5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine**, the precursors are phenoxyacetic acid and thiosemicarbazide. A modern, one-pot approach utilizes polyphosphate ester (PPE) as a cyclizing and dehydrating agent, avoiding the use of more toxic reagents like POCl₃ or SOCl₂. [3][4]



[Click to download full resolution via product page](#)

Caption: Synthesis pathway for **5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine**.

Experimental Protocol

The following is a general experimental protocol based on the synthesis of similar 1,3,4-thiadiazole derivatives.[5]

Materials:

- Phenoxyacetic acid (5 mmol)
- Thiosemicarbazide (5 mmol)
- Polyphosphate ester (PPE) (20 g)
- Chloroform (30 mL)
- Distilled water
- Sodium bicarbonate (NaHCO_3)
- 10% Hydrochloric acid solution

Procedure:

- A solution of phenoxyacetic acid (5 mmol) is prepared in a mixture of polyphosphate ester (20 g) and chloroform (30 mL) and heated to 60 °C.
- Thiosemicarbazide (5 mmol) is added to the hot solution.
- The reaction mixture is refluxed for 10 hours.
- After reflux, 15 mL of distilled water is added to the mixture.
- The residual polyphosphate ester is neutralized with sodium bicarbonate (NaHCO₃).
- The formed precipitate is filtered off.
- The precipitate is treated with a 10% hydrochloric acid solution to purify the product.
- The resulting solid is filtered, washed, and dried.

Table 2: Synthesis and Yield

Product	Starting Materials	Method	Yield	Appearance	Source
5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine	Phenoxyacetic acid, Thiosemicarbazide	One-pot PPE-mediated cyclization	44.4%	Colorless crystals	[5]

Spectral Data

The structural confirmation of the synthesized compound is typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Table 3: Spectral Data for **5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine**

Spectroscopy	Wavenumber (cm ⁻¹)/Chemical Shift (ppm)	Assignment	Source
IR (ν, cm ⁻¹)	3661, 2987, 2901, 1631, 1521, 1497, 1231, 1057	N-H, C-H, C=N, C=C, C-O-C	[5]
¹ H NMR (DMSO-d ₆ , ppm)	4.63 (2H, s)	-CH ₂ -	[5]
7.00 (2H, s)	-NH ₂	[5]	
7.46-7.57 (4H, m)	Ar-H	[5]	
7.89 (1H, d, J = 7.3 Hz)	Ar-H	[5]	
7.97 (1H, d, J = 7.5 Hz)	Ar-H	[5]	
8.14 (1H, d, J = 7.9 Hz)	Ar-H	[5]	

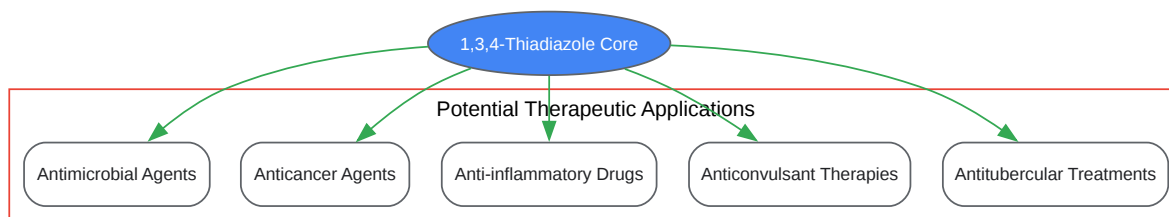
Potential Biological Significance and Applications

The 1,3,4-thiadiazole scaffold is a prominent feature in many pharmacologically active compounds.[6] Derivatives have been reported to exhibit a wide range of biological activities, suggesting that **5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine** could be a candidate for further investigation in various therapeutic areas.

Reported Activities of 1,3,4-Thiadiazole Derivatives:

- Antimicrobial: Active against various strains of bacteria and fungi.[6][7]
- Anticancer: Some derivatives show cytotoxic effects against cancer cell lines.[7][8]
- Anti-inflammatory: Activity has been observed in several studies.[8]
- Anticonvulsant: Certain derivatives have shown potential in controlling seizures.[8]

- Antitubercular: Efficacy against *Mycobacterium tuberculosis* has been noted.[8]



[Click to download full resolution via product page](#)

Caption: Potential therapeutic applications of 1,3,4-thiadiazole derivatives.

Conclusion

5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound with a well-defined structure that can be efficiently synthesized via a one-pot reaction. Its structural similarity to other biologically active 1,3,4-thiadiazoles makes it a molecule of significant interest for further research and development in medicinal chemistry. The provided data on its synthesis, structure, and the known activities of its chemical class offer a solid foundation for professionals engaged in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine | C₉H₉N₃OS | CID 575084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]

- 4. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives [ouci.dntb.gov.ua]
- 5. mdpi.com [mdpi.com]
- 6. chemmethod.com [chemmethod.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine chemical structure and synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b056687#5-phenoxymethyl-1-3-4-thiadiazol-2-amine-chemical-structure-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com